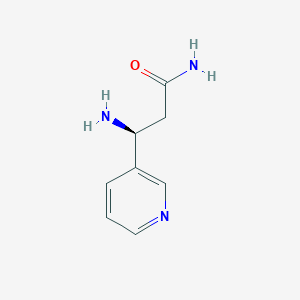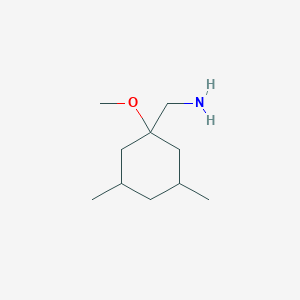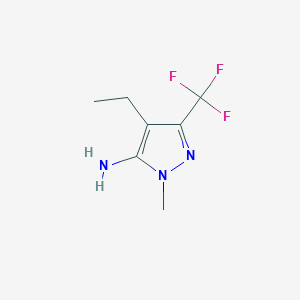![molecular formula C9H15ClO3 B15274100 2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2-propanediol with acetone in the presence of an acid catalyst such as p-toluene sulfonic acid . This reaction forms the spirocyclic structure through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. Reaction conditions typically involve moderate temperatures and solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or reagent in various biological assays.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing the compound to interact with various nucleophiles. This reactivity is exploited in both synthetic and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: This compound shares a similar chloromethyl group but has a different ring structure.
2-Chloromethyl-1,4-dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar core structure but different substituents.
Uniqueness
2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of three oxygen atoms in the ring system. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications.
Eigenschaften
Molekularformel |
C9H15ClO3 |
|---|---|
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
3-(chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H15ClO3/c1-8(2)5-9(6-12-8)11-4-7(3-10)13-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
JEZXIPHCHIVPQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CO1)OCC(O2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)

amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)






